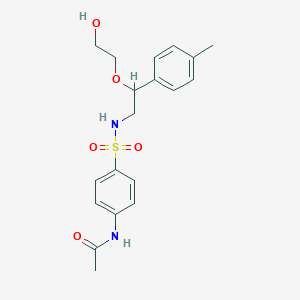
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its potential applications in various scientific and industrial fields. The structure includes an acetamide group, a phenyl ring, a sulfonamide moiety, and a hydroxyethoxy group, offering a complex chemical architecture that influences its reactivity and utility.
Méthodes De Préparation
Synthetic Routes
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide can be accomplished through a multi-step process:
Starting Material: : Begin with 4-aminophenyl acetamide.
Intermediate Formation: : React this with an appropriate sulfonyl chloride derivative to form the sulfonamide intermediate.
Ether Formation: : Introduce the hydroxyethoxy group through an etherification reaction using ethylene oxide or an appropriate glycol derivative.
Final Assembly: : Couple the intermediate with p-tolyl ethylamine under suitable conditions to complete the compound.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Batch Reactions: : Using large reactors to perform each reaction step with precise temperature and pressure controls.
Purification: : Employing recrystallization, distillation, or chromatography to purify intermediates and final products.
Quality Control: : Ensuring the final product meets specified purity standards through analytical techniques like HPLC and NMR.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: : Reacts with oxidizing agents leading to modifications on the phenyl ring and ether moiety.
Reduction: : Can be reduced to alter the sulfonamide group, typically using mild reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions on the phenyl ring, influenced by the presence of electron-donating or withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Various halogenating agents, Grignard reagents, and acids or bases depending on the desired substitution.
Major Products Formed
Oxidation Products: : Hydroxylated phenyl derivatives, sulfonic acids.
Reduction Products: : Amine derivatives from sulfonamide reduction.
Substitution Products: : Halogenated phenyl compounds, alkylated derivatives.
Applications De Recherche Scientifique
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is utilized in numerous fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe or molecular scaffold in drug discovery.
Medicine: : Studied for its antimicrobial properties and potential therapeutic applications.
Industry: : Utilized in the development of specialized materials or as a catalyst in specific chemical processes.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various biological targets:
Enzyme Inhibition: : Acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.
Cellular Pathways: : Affects signaling pathways by modulating receptor activity or altering cellular uptake mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-hydroxyethylsulfamoyl)phenyl)acetamide: : Differs by the absence of the p-tolyl group.
N-(4-(N-(2-(2-methoxyethoxy)-2-phenylethyl)sulfamoyl)phenyl)acetamide: : Similar but with a methoxyethoxy group instead of hydroxyethoxy.
Highlighting Uniqueness
What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in research and industrial applications, offering potential where other similar compounds may not.
So, what are your thoughts? Intrigued by the chemistry of it all?
Propriétés
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-3-5-16(6-4-14)19(26-12-11-22)13-20-27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10,19-20,22H,11-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPJMNJOBOAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
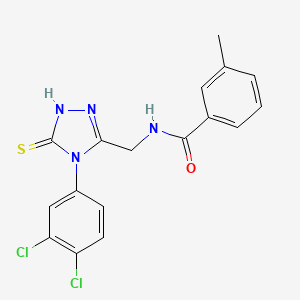
![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824927.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)
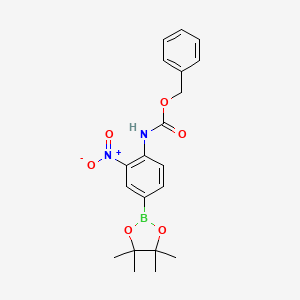
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)
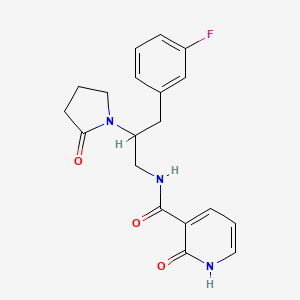
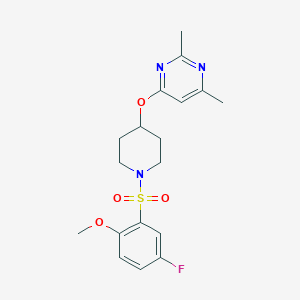
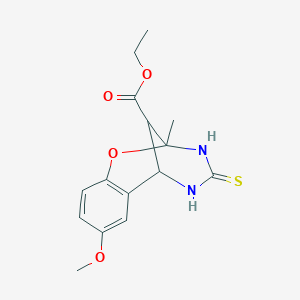
![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)
![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)
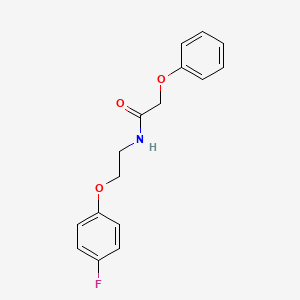
![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)
